N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the 2-position of the benzamide moiety and a substituted phenyl ring containing a 4-methoxy group and a 2-oxopyrrolidin-1-yl group at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate activity.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-9-8-12(11-15(16)24-10-4-7-17(24)25)23-18(26)13-5-2-3-6-14(13)19(20,21)22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWFHURSDYDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of the trifluoromethylbenzamide and the halogenated derivative of the methoxyphenylpyrrolidinone.
Reaction Conditions: The Suzuki–Miyaura coupling is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidinone ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several benzamide derivatives documented in the evidence:
Key Observations :
- The trifluoromethyl group is a common feature in analogs (e.g., ), known to enhance metabolic stability and electron-withdrawing effects.
- The 4-methoxy group in the target compound (para to the benzamide linkage) may improve solubility compared to meta-substituted analogs (e.g., ’s 3-methyl group) .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are absent, inferences can be drawn from analogs:
- LogP: The trifluoromethyl group increases lipophilicity (LogP ~3–4), as seen in and compounds . The pyrrolidinone moiety may reduce LogP slightly compared to purely aromatic substituents.
- Solubility: Methoxy groups generally improve aqueous solubility (e.g., ’s pyrido-pyrimidinone derivatives), whereas pyrrolidinone could enhance solubility via polar interactions .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as seen in ’s excluded compounds and ’s derivatives .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O3, with a molecular weight of 360.413 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : This can be achieved by reacting an appropriate amine with a carboxylic acid derivative.
- Introduction of the Methoxy Group : Methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
- Attachment of Pyrrolidinone Moiety : This can be accomplished through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
A comparative analysis of various benzamide derivatives revealed that certain structural modifications enhance their cytotoxic effects against various cancer cell lines. The introduction of a pyrrolidinone ring has been linked to increased potency against breast cancer cells, suggesting that this compound could serve as a lead in cancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibiotic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against various bacteria | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Research Insights
A detailed study published in MDPI highlights the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications can lead to enhanced biological activity. For instance, compounds with trifluoromethyl groups showed improved interactions with target proteins, thereby increasing their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
